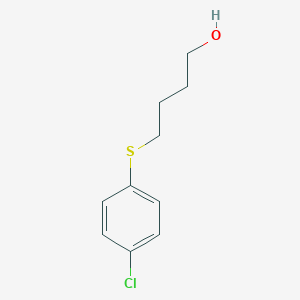

![molecular formula C7H7N3 B102022 2-甲基咪唑并[1,2-b]哒嗪 CAS No. 17412-37-2](/img/structure/B102022.png)

2-甲基咪唑并[1,2-b]哒嗪

描述

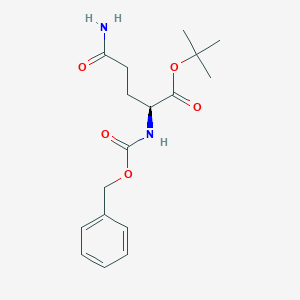

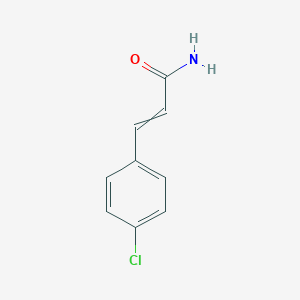

“2-Methylimidazo[1,2-b]pyridazine” is a chemical compound with the molecular weight of 191.19 . It is also known as "Methyl 2-Methylimidazo[1,2-b]pyridazine-6-carboxylate" . The compound appears as a light-red to brown solid .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with sodium methoxide . Further reaction with bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-b]pyridazine is characterized by a fused bicyclic 5,6 heterocycle . The structure of related compounds, such as 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide, has been determined using X-ray structural analysis .

Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines through radical reactions has been studied . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

“2-Methylimidazo[1,2-b]pyridazine” is a light-red to brown solid . It is stored in a dark place, under an inert atmosphere, at room temperature .

科学研究应用

Analgesic and Anti-inflammatory Applications

2-Methylimidazo[1,2-b]pyridazine derivatives have been identified as potent analgesic and nonsteroidal anti-inflammatory agents. Their mechanism of action often involves the modulation of cyclooxygenase enzymes, which play a key role in the inflammatory process. The derivatives of this compound can be tailored to enhance their efficacy and reduce side effects commonly associated with traditional NSAIDs .

Antidepressant Effects

Research has shown that certain imidazo[1,2-b]pyridazine compounds exhibit antidepressant properties. These compounds may interact with central nervous system receptors or enzymes involved in neurotransmitter synthesis, reuptake, or degradation, providing a new avenue for the treatment of depression .

Cardiovascular Therapeutics

Imidazo[1,2-b]pyridazine derivatives have been explored for their cardiotonic and antiarrhythmic activities. They may offer benefits in the management of cardiac conditions by improving heart muscle contractility and normalizing heart rhythm. Their potential in treating hypertension through angiotensin II receptor antagonism has also been noted .

Gastrointestinal Applications

These compounds have shown promise in gastrointestinal applications due to their antisecretory activity. They could be developed into drugs that manage conditions like peptic ulcers by reducing gastric acid secretion and promoting mucosal protection .

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral activities of imidazo[1,2-b]pyridazine derivatives make them candidates for the development of new treatments against infectious diseases. Their ability to inhibit the growth of various pathogens, including drug-resistant strains, is particularly valuable in the current landscape of rising antimicrobial resistance .

Agricultural Uses

In agriculture, these compounds have been used for the treatment of broad-leaved plant shoots and in rodent control. Their effectiveness in these areas could lead to safer and more efficient agricultural practices, contributing to better crop protection and management .

安全和危害

The safety data sheet for a related compound, Methylimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

未来方向

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine derivatives are being studied for their potential in this area .

属性

IUPAC Name |

2-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-5-10-7(9-6)3-2-4-8-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXPFGJKQDFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617808 | |

| Record name | 2-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-b]pyridazine | |

CAS RN |

17412-37-2 | |

| Record name | 2-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

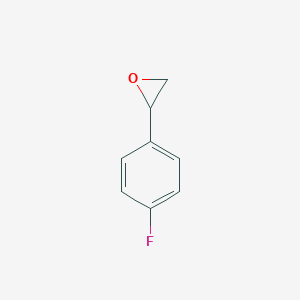

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)